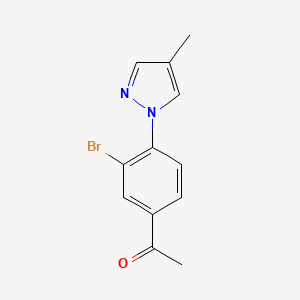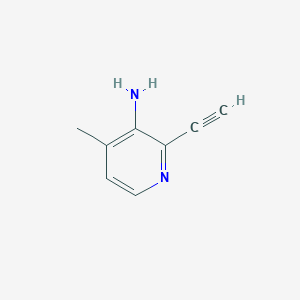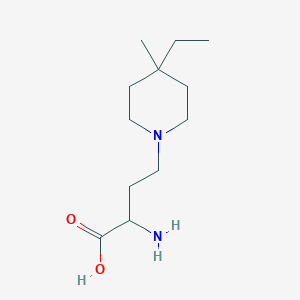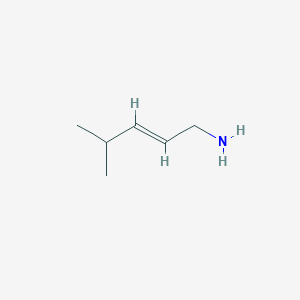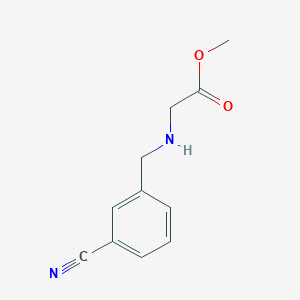
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide typically involves the reaction of 5-chloro-2-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the desired 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields. The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine forms. These products can be further functionalized for specific applications in medicinal chemistry or material science.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(piperazin-1-yl)pyridine: Lacks the 1-oxide group but shares similar structural features.
2-(Piperazin-1-yl)pyridine: Does not have the chlorine substitution but retains the piperazine and pyridine moieties.
5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate dihydrochloride: A salt form with similar core structure.
Uniqueness
5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12ClN3O |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(5-chloro-1-oxidopyridin-1-ium-2-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-9(13(14)7-8)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2 |
InChI-Schlüssel |
HXWXLGQTRBAMCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=[N+](C=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


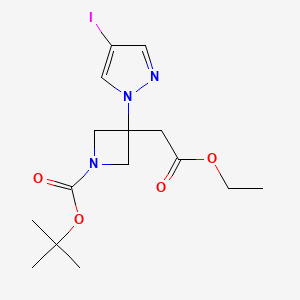
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
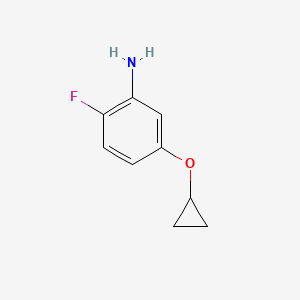
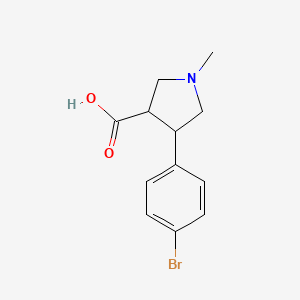
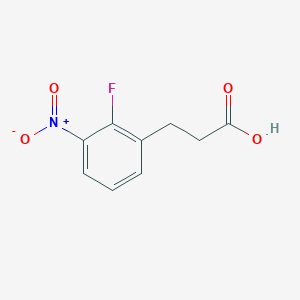
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

